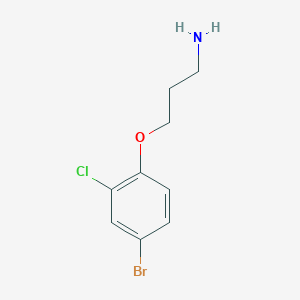

3-(4-Bromo-2-chlorophenoxy)propan-1-amine

Description

Historical Context and Discovery of Halogenated Phenoxyalkylamines

The development of halogenated phenoxyalkylamines emerged from systematic studies on aromatic amines and their derivatives in the mid-20th century. Early research focused on modifying phenolic structures to enhance reactivity and bioactivity, particularly for pharmaceutical applications. The introduction of halogen atoms such as bromine and chlorine onto aromatic rings became a strategic approach to optimize physicochemical properties, including lipophilicity and metabolic stability. This class of compounds gained prominence in medicinal chemistry due to their intermediacy in synthesizing calcium channel blockers, antipsychotics, and other bioactive molecules.

The specific compound 3-(4-bromo-2-chlorophenoxy)propan-1-amine likely originated from targeted synthetic efforts to create halogenated analogs of simpler phenoxyalkylamines. Its discovery aligns with broader trends in organic chemistry, where halogenation is employed to modulate electronic effects, steric interactions, and hydrogen-bonding capacity.

Nomenclature and Classification Within Chemical Taxonomy

IUPAC Name : 3-(4-Bromo-2-chlorophenoxy)propan-1-amine

Molecular Formula : C₉H₁₁BrClNO

CAS Number : 1152543-81-1

This compound belongs to the phenoxyalkylamine class, characterized by an aromatic ring substituted with a phenoxy group linked to an aliphatic amine. The bromo (Br) and chloro (Cl) substituents at positions 4 and 2 of the phenyl ring, respectively, classify it as a dihalogenated phenyl ether derivative . Its structure places it within the broader category of halogenated propylamines , a subset of alkylamines with applications in pharmaceuticals and materials science.

Registration and Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1152543-81-1 |

| Molecular Weight | 264.55 g/mol |

| SMILES Code | ClC1=CC(Br)=CC=C1OCCCN |

| MDL Number | MFCD10691212 |

| Purity | >98% (research grade) |

The compound’s registration under CAS 1152543-81-1 ensures standardized identification across scientific and industrial contexts. Its molecular formula and SMILES notation provide precise structural descriptors for computational modeling and synthetic planning.

Significance Within the Halogenated Propylamine Compound Class

3-(4-Bromo-2-chlorophenoxy)propan-1-amine exemplifies the strategic use of halogenation to enhance:

- Electronic Interactions : Bromine’s electronegativity and chlorine’s inductive effects influence electron distribution, affecting reactivity in cross-coupling reactions.

- Structural Diversity : The phenoxy group acts as a spacer between the aromatic ring and the amine, enabling modular synthesis of derivatives.

- Biological Potential : Halogenation can improve target binding affinity in drug design

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQXNNKQZJAFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 3.1: Azidation

- Reagents : Azidotrimethylsilane (1.2 eq), CsF (1.5 eq)

- Conditions : DMF, 50°C, 4 hours.

- Product : 1-(3-azidopropoxy)-3-bromo-2-methylbenzene (VI-1).

Step 3.2: Reduction of Azide to Amine

- Reduction Method : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

- Solvent : Tetrahydrofuran (THF) or methanol

- Yield : ~85–90% (estimated from analogous reactions).

Alternative Pathways

Direct Amination via Gabriel Synthesis

An alternative avoids azide intermediates:

Reductive Amination

For substrates with ketone intermediates, reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate is feasible.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Azide Reduction | High purity, scalable | Requires hazardous azide handling |

| Gabriel Synthesis | Avoids azides, mild conditions | Additional hydrolysis step |

| Reductive Amination | Single-step for ketones | Limited substrate compatibility |

Key Research Findings

- Selectivity : Bromination with triethylamine hydrochloride minimizes 6-bromo isomer formation to <1%.

- Efficiency : Acetone as a solvent in etherification improves reaction rate due to polarity and boiling point.

- Safety : Azidotrimethylsilane requires strict temperature control to prevent explosive side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering the oxidation state of the phenoxy group or the amine group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenoxy group can be coupled with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-2-chlorophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

a. Halogen Variation: 3-(2-Bromo-4-fluorophenoxy)propan-1-amine (CAS 1016523-39-9)

- Structure : Replaces the 2-chloro substituent with fluorine .

- Impact: Electron Withdrawing Effects: Fluorine’s higher electronegativity (vs. Molecular Weight: Lower molecular weight (Br + F: 79.9 + 19 = 98.9 g/mol) compared to the bromo-chloro analogue (Br + Cl: 79.9 + 35.5 = 115.4 g/mol), influencing solubility and diffusion rates.

b. Methoxy Substitution: 3-[(4-Methoxyphenyl)oxy]propan-1-amine

- Structure : 4-methoxy group instead of 4-bromo and 2-chloro .

- Impact :

- Electron Donation : The methoxy group donates electrons via resonance, increasing the ring’s electron density. This could reduce binding to targets requiring halogen bonding (e.g., enzymes with hydrophobic pockets).

- Polarity : Higher polarity due to the methoxy group may improve aqueous solubility but reduce membrane permeability.

Modifications to the Amine Group

a. N,N-Diethyl Derivative: 3-(4-Bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine (CAS 1704095-78-2)

- Structure : Diethylamine replaces the primary amine .

- Steric Effects: Bulky diethyl groups may hinder interactions with flat binding sites (e.g., enzyme active sites).

b. Hydroxyl vs. Amine: (E)-3-(4-Styrylphenoxy)propan-1-ol (OX03050)

- Structure : Hydroxyl group replaces the primary amine .

- Impact: Pharmacokinetics: The hydroxyl group in OX03050 improved metabolic stability and oral bioavailability compared to its dimethylamine counterpart (OX03771), suggesting similar modifications in 3-(4-Bromo-2-chlorophenoxy)propan-1-amine could optimize drug-like properties.

Aromatic Ring Functionalization

a. Styryl Extension: (E)-N,N-Dimethyl-3-(4-styrylphenoxy)propan-1-amine (OX03771)

- Structure : Styryl group adds a conjugated π-system .

- Impact: Binding Affinity: The styryl group enables π-π stacking with aromatic residues in proteins, contributing to OX03771’s potency (EC50 = 526 nM). Comparison: The absence of a styryl group in 3-(4-Bromo-2-chlorophenoxy)propan-1-amine may limit such interactions but could reduce off-target effects.

Key Research Findings

Halogen Effects : Bromine and chlorine synergize to enhance binding via halogen bonds, critical for inhibiting targets like squalene synthase .

Amine Modifications : Primary amines offer flexibility for derivatization (e.g., acylations), while N-alkylation balances lipophilicity and target engagement .

Pharmacokinetic Optimization : Hydroxyl substitution (as in OX03050) demonstrates that polar groups can improve metabolic stability without sacrificing potency .

Biological Activity

3-(4-Bromo-2-chlorophenoxy)propan-1-amine is a synthetic compound characterized by a propan-1-amine backbone and a phenoxy group substituted with bromine and chlorine. Its molecular formula is C₉H₁₀BrClNO, with a molecular weight of approximately 232.54 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in the fields of antibacterial and pharmacological research.

Biological Activity Overview

Research indicates that 3-(4-Bromo-2-chlorophenoxy)propan-1-amine exhibits significant antibacterial properties, especially against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) . This activity is attributed to the presence of halogen substituents, which enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Antibacterial Properties

A study focused on similar compounds, specifically 1,3-bis(aryloxy)propan-2-amines, demonstrated that these compounds inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The findings suggest that 3-(4-Bromo-2-chlorophenoxy)propan-1-amine may also function as an effective antibacterial agent .

The exact mechanism by which 3-(4-Bromo-2-chlorophenoxy)propan-1-amine exerts its antibacterial effects remains to be fully elucidated. However, preliminary studies suggest that it may inhibit bacterial growth by interfering with critical biological processes within the bacterial cells. Further investigation into its binding affinity to various enzymes and receptors associated with bacterial infections is warranted .

Comparative Analysis with Related Compounds

The biological activity of 3-(4-Bromo-2-chlorophenoxy)propan-1-amine can be compared with several structurally related compounds. The following table summarizes key characteristics and differences:

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| 3-(2-Chlorophenoxy)propan-1-amine | Contains only one chlorine substituent | Lacks bromine; potentially less reactive |

| 3-(4-Chlorophenoxy)propan-1-amine | Contains one chlorine substituent | Lacks bromine; different biological activity |

| 3-(4-Fluorophenoxy)propan-1-amine | Contains fluorine instead of bromine | Fluorine may alter biological interactions |

| 3-(4-Nitrophenoxy)propan-1-amine | Contains a nitro group | Stronger electron-withdrawing effect |

| 3-(4-Methoxyphenoxy)propan-1-amine | Contains a methoxy group | Alters polarity and solubility |

This comparison illustrates how variations in substituents affect the chemical behavior and potential applications of these compounds.

Case Study: Antibacterial Efficacy

In a study published in 2019, researchers evaluated the efficacy of various synthetic compounds against MRSA strains. The study highlighted that compounds closely related to 3-(4-Bromo-2-chlorophenoxy)propan-1-amine demonstrated significant antibacterial activity, indicating its potential as a lead compound for drug development .

In Vitro Studies

In vitro assays have shown that similar compounds exhibit low toxicity to mammalian cells while maintaining potent antibacterial activity against resistant strains. For instance, the IC50 values for related compounds were found to be in the low micromolar range, suggesting that 3-(4-Bromo-2-chlorophenoxy)propan-1-amine could also possess favorable safety profiles in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromo-2-chlorophenoxy)propan-1-amine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution of 4-bromo-2-chlorophenol with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, solvent polarity, and base strength) using a factorial design approach. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine product. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural conformation of 3-(4-Bromo-2-chlorophenoxy)propan-1-amine be resolved using crystallographic techniques?

- Methodology : Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO). Collect X-ray diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL (for small-molecule refinement) or WinGX for symmetry analysis. Validate bond lengths and angles against DFT-calculated models. Address disorder in the bromo-chloro substituents using constrained refinement .

Q. What chromatographic methods are most effective for purifying 3-(4-Bromo-2-chlorophenoxy)propan-1-amine and its intermediates?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) for high-resolution separation. For intermediates like 4-bromo-2-chlorophenol, employ flash chromatography (silica gel, 70:30 hexane/ethyl acetate). Monitor UV absorption at 254 nm. Validate purity with LC-MS and compare retention times against known standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the phenoxy group). Compare experimental ¹H/¹³C shifts with DFT-calculated chemical shifts (using Gaussian or ORCA). Cross-validate with 2D NMR (COSY, HSQC) to resolve coupling ambiguities. If discrepancies persist, consider crystallographic validation of the molecular conformation .

Q. What are the degradation pathways of 3-(4-Bromo-2-chlorophenoxy)propan-1-amine under oxidative or hydrolytic conditions, and how can stability be enhanced?

- Methodology : Expose the compound to accelerated stability conditions (40°C/75% RH, 3% H₂O₂). Analyze degradation products via LC-HRMS. Identify major pathways (e.g., C-N bond cleavage or aryl ring oxidation) using isotopic labeling or trapping agents. To enhance stability, formulate with antioxidants (e.g., BHT) or store under inert atmosphere (argon) at -20°C .

Q. How does the steric and electronic profile of the bromo-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids, varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Compare yields and reaction rates using kinetic studies. Analyze electronic effects via Hammett plots (substituent σ values) and steric effects using Tolman cone angles. Characterize products via X-ray crystallography to confirm regioselectivity .

Q. What computational strategies are effective for predicting the biological activity of 3-(4-Bromo-2-chlorophenoxy)propan-1-amine derivatives?

- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability. Corrogate results with in vitro assays (e.g., enzyme inhibition or cell viability). Prioritize derivatives with favorable ADMET profiles predicted via SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.